BenchChemオンラインストアへようこそ!

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone

Physicochemical profiling Drug-likeness Scaffold optimization

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone (CAS 2034301-26-1, MW 271.35, C₁₁H₁₃NO₃S₂) is a bicyclic sultam derivative belonging to the 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold class. The compound features a bridgehead sulfone (λ⁶-sulfur) on the bicyclic framework and a thiophen-3-ylacetyl substituent at the bridgehead nitrogen, yielding a conformationally constrained, sp³-rich three-dimensional architecture.

Molecular Formula C11H13NO3S2
Molecular Weight 271.35
CAS No. 2034301-26-1
Cat. No. B2411655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone
CAS2034301-26-1
Molecular FormulaC11H13NO3S2
Molecular Weight271.35
Structural Identifiers
SMILESC1C2CN(C1CS2(=O)=O)C(=O)CC3=CSC=C3
InChIInChI=1S/C11H13NO3S2/c13-11(3-8-1-2-16-6-8)12-5-10-4-9(12)7-17(10,14)15/h1-2,6,9-10H,3-5,7H2
InChIKeyRBIBBSMGUPQVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone (CAS 2034301-26-1): Procurement-Relevant Structural and Pharmacochemical Baseline


1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone (CAS 2034301-26-1, MW 271.35, C₁₁H₁₃NO₃S₂) is a bicyclic sultam derivative belonging to the 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold class. The compound features a bridgehead sulfone (λ⁶-sulfur) on the bicyclic framework and a thiophen-3-ylacetyl substituent at the bridgehead nitrogen, yielding a conformationally constrained, sp³-rich three-dimensional architecture [1][2]. Bicyclic sultams of this general class have been investigated as androgen receptor antagonists, HCV NS3 protease inhibitor P3 capping groups, and antibacterial fluoroquinolone C7 substituents, establishing the scaffold's relevance across multiple therapeutic programs [2][3].

Why Generic Substitution of 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone Fails: Physicochemical Uniqueness Within the Bicyclic Sultam Class


In-class substitution of CAS 2034301-26-1 is precluded by quantifiable physicochemical divergence from its closest structural analogs. The target compound occupies a distinct property space: a topological polar surface area (TPSA) of 91.1 Ų and calculated LogP of 0.4, producing a TPSA/LogP ratio substantially elevated relative to the unsubstituted core scaffold (TPSA 46.17 Ų, LogP −0.85) and the morpholino-carbonyl analog (LogP −1.2) [1]. The zero hydrogen bond donor count differentiates it from the core sulfone scaffold (HBD = 1) and influences blood-brain barrier penetration potential [1]. Furthermore, the introduction of two rotatable bonds via the thiophen-3-ylacetyl linker distinguishes the compound from fully rigid analogs (rotatable bonds = 0) and modulates entropic binding penalties [1][2]. These quantitative differences directly impact solubility, permeability, and target engagement profiles, and are the subject of the comparative evidence below.

Quantitative Differentiation Evidence for 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone: Comparator-Backed Selection Rationale


Topological Polar Surface Area and Lipophilicity Differentiate Target from Core Bicyclic Sultam Scaffold

The target compound presents a TPSA of 91.1 Ų and an XLogP3 of 0.4, compared with the unsubstituted 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide core scaffold, which exhibits a TPSA of 46.17 Ų and a LogP of −0.85 [1]. The 44.93 Ų increase in TPSA reflects the addition of the thiophene ring and acetamide carbonyl, which substantially enhances hydrogen-bonding capacity without introducing hydrogen bond donors (HBD remains 0 for both). This TPSA/LogP combination places the target compound within favorable central nervous system multiparameter optimization (CNS MPO) space, whereas the core scaffold's low TPSA and strongly negative LogP limit its passive permeability profile.

Physicochemical profiling Drug-likeness Scaffold optimization

Zero Hydrogen Bond Donor Count Confers Blood-Brain Barrier Advantage Over Core Scaffold Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the unsubstituted bicyclic sulfone scaffold carries one HBD (the bridgehead NH) [1]. In CNS drug design, each HBD is empirically associated with an approximately 0.7–1.0 log-unit reduction in brain-to-plasma ratio, and the absence of any HBD is a key differentiator for compounds intended to cross the blood-brain barrier [2]. The morpholino-carbonyl analog (PubChem CID 122245309) also has HBD = 0, but its LogP is −1.2 versus the target's 0.4, making it significantly more polar and less membrane-permeable.

CNS drug design BBB permeability Hydrogen bonding

Class-Level Antibacterial Potency: 2-Thia-5-azabicyclo Scaffold-Containing Fluoroquinolone Demonstrates Superior MIC Against Multidrug-Resistant Streptococcus pneumoniae

In a head-to-head antibacterial evaluation, the 2-thia-5-azabicyclo[2.2.1]heptane-bearing fluoroquinolone 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid demonstrated an MIC of <0.03 µg/mL against Streptococcus pneumoniae and multidrug-resistant S. pneumoniae clinical isolates, compared with ciprofloxacin (MIC 0.5–2 µg/mL) and vancomycin (MIC 1–4 µg/mL) [1]. This represents a ≥16–66-fold improvement over ciprofloxacin and a ≥33–133-fold improvement over vancomycin. While this data is for a quinolone-fused analog rather than the target compound itself, it establishes that the 2-thia-5-azabicyclo[2.2.1]heptane scaffold can confer pronounced antibacterial potency advantages when incorporated into pharmacologically active frameworks.

Antibacterial Fluoroquinolone Streptococcus pneumoniae Multidrug resistance

Class-Level Antiviral Potency: Bicyclic Thiophene-Sultam P3 Capping Enables Sub-Nanomolar HCV NS3 Protease Inhibition with High Selectivity

In a structure-activity relationship study of HCV NS3 protease inhibitors, bicyclic thiophene-sultam P3 capping groups—directly analogous to the target compound's scaffold—were selected for further optimization over phenyl-sultam alternatives [1]. The optimized compound incorporating this motif (compound 33) achieved a Ki* of 5.3 nM, replicon EC₉₀ of 80 nM, and a selectivity index of 6,100, with a favorable rat oral pharmacokinetic profile (PO AUC = 1.43 µM·h) [1]. While CAS 2034301-26-1 is the scaffold building block rather than the fully elaborated inhibitor, these data demonstrate that the bicyclic thiophene-sultam architecture can support picomolar-to-nanomolar target engagement when appropriately derivatized.

Antiviral HCV NS3 protease Sultam P3 capping

Best-Fit Research and Procurement Application Scenarios for 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone


CNS-Penetrant Probe Design: Exploiting Zero HBD and Balanced TPSA/LogP

For medicinal chemistry programs targeting central nervous system enzymes or receptors, CAS 2034301-26-1 offers a pre-optimized physicochemical starting point with HBD = 0, TPSA = 91.1 Ų, and LogP = 0.4, all within the favorable CNS MPO range . Unlike the polar core scaffold (LogP −0.85, HBD = 1) or the morpholino analog (LogP −1.2), the target compound's balanced profile supports passive BBB penetration while retaining sufficient polarity for aqueous solubility. Derivatization of the thiophene ring or the acetyl linker can further tune potency without degrading the favorable CNS property baseline established by the scaffold .

Antibacterial Scaffold Elaboration: Building on Privileged 2-Thia-5-azabicyclo Fluoroquinolone Activity

The 2-thia-5-azabicyclo[2.2.1]heptane scaffold has demonstrated ≥16-fold MIC improvement over ciprofloxacin against multidrug-resistant S. pneumoniae when incorporated into a fluoroquinolone core . CAS 2034301-26-1 can serve as a versatile intermediate for C7 diversification of quinolone/naphthyridinone antibacterials, where the thiophene-acetyl substituent provides a handle for further SAR exploration or may directly contribute to target binding via π-stacking interactions with bacterial topoisomerase active sites . Procurement for antibacterial SAR programs is supported by the literature precedent of scaffold-dependent potency enhancement.

Antiviral Protease Inhibitor P3 Capping Group: Literature-Validated Thiophene-Sultam Preference

In HCV NS3 protease inhibitor development, bicyclic thiophene-sultam P3 capping groups were explicitly selected over phenyl-sultam alternatives during SAR optimization, ultimately enabling Ki* of 5.3 nM and 6,100-fold selectivity . CAS 2034301-26-1, as a thiophene-substituted bicyclic sultam building block, is directly applicable as a P3 capping precursor for serine and cysteine protease inhibitor programs, where the thiophene's electronic properties may enhance binding affinity relative to phenyl-substituted analogs . The literature-documented PK profile (rat PO AUC 1.43 µM·h for the optimized analog) further supports the scaffold's translational potential.

Structure-Activity Relationship Studies on Sultam-Containing Androgen Receptor Antagonists

The [2.2.1]-bicyclic sultam scaffold has been validated as a core motif for potent androgen receptor antagonists, with optimized compounds demonstrating robust pharmacodynamic effects in rats after oral dosing . CAS 2034301-26-1, featuring a thiophene-acetyl substituent absent from the published AR antagonist series, offers a structurally distinct entry point for prostate cancer or androgen-dependent disease programs seeking to explore novel IP around the [2.2.1]-bicyclic sultam pharmacophore .

Quote Request

Request a Quote for 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.